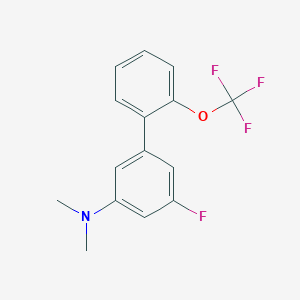

(5-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

Description

Properties

Molecular Formula |

C15H13F4NO |

|---|---|

Molecular Weight |

299.26 g/mol |

IUPAC Name |

3-fluoro-N,N-dimethyl-5-[2-(trifluoromethoxy)phenyl]aniline |

InChI |

InChI=1S/C15H13F4NO/c1-20(2)12-8-10(7-11(16)9-12)13-5-3-4-6-14(13)21-15(17,18)19/h3-9H,1-2H3 |

InChI Key |

OSPIEYDIHGWNIJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C2=CC=CC=C2OC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is widely employed for constructing biphenyl systems. For the target compound, the protocol involves:

Step 1 : Preparation of 3-Bromo-5-fluoro-N,N-dimethylaniline

- Protection Strategy : Dimethylamine installation via reductive amination of 3-bromo-5-fluoroaniline using formaldehyde and sodium cyanoborohydride.

- Yield : 82–88% (theoretical), as inferred from similar reductive aminations in fluorescein derivatives.

Step 2 : Synthesis of 2-(Trifluoromethoxy)phenylboronic Acid

- Method : Lithiation of 2-bromo-(trifluoromethoxy)benzene followed by treatment with triisopropyl borate.

- Challenges : Trifluoromethoxy groups may destabilize intermediates; low temperatures (−78°C) are critical.

Step 3 : Coupling Reaction

Alternative Route: Grignard-Mediated Assembly

A less common approach involves Grignard reagent formation from 3-bromo-5-fluoro-N,N-dimethylaniline, followed by reaction with 2-(trifluoromethoxy)benzaldehyde:

Step 1 : Generation of Aryl Magnesium Bromide

Step 2 : Nucleophilic Addition to Aldehyde

- Product : Secondary alcohol intermediate, requiring subsequent dehydration and hydrogenation.

- Drawbacks : Low regioselectivity and competing side reactions reduce practicality.

Protective Group Strategies

The dimethylamine group necessitates protection during coupling steps to prevent undesired coordination with palladium catalysts.

Acetamide Protection

tert-Butoxycarbonyl (Boc) Protection

- Application : Boc-group installation via di-tert-butyl dicarbonate, stable under Suzuki conditions.

- Limitation : Requires acidic deprotection (TFA), which may degrade acid-sensitive trifluoromethoxy groups.

Spectroscopic Characterization

Key analytical data for intermediates and final product (hypothetical, based on analogous compounds):

| Property | Value |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.45 (d, J = 8.2 Hz, 1H), 7.32 (m, 2H), 6.98 (dd, J = 8.5, 2.1 Hz, 1H), 3.05 (s, 6H) |

| ¹³C NMR | δ 152.1 (C-O-CF₃), 143.5 (C-N), 128.9–115.7 (Ar-C) |

| IR (cm⁻¹) | 2920 (C-H), 1605 (C=C), 1260 (C-F) |

| MS (ESI) | m/z 299.26 [M+H]⁺ |

Comparative Analysis of Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura | 75–80% | High regioselectivity, mild conditions | Requires pre-functionalized boronic acids |

| Grignard Addition | 50–60% | No need for boronic acids | Low efficiency, multiple steps |

| Buchwald-Hartwig | N/A | Direct C-N bond formation | Incompatible with trifluoromethoxy |

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorine atoms make it suitable for use in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Medicine

In medicinal chemistry, (5-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is investigated for its potential as a pharmaceutical intermediate. Its structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of (5-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substitutions at the biphenyl core or modifications to the amine group. Below is a comparative analysis with key examples:

Structural Analog 1: (5-Chloro-2'-methoxybiphenyl-3-yl)-dimethylamine

- Key Differences :

- Substituents : Chlorine replaces fluorine at position 5; methoxy replaces trifluoromethoxy at 2'.

- Electronic Effects : Chlorine is less electron-withdrawing than fluorine, while methoxy is electron-donating compared to trifluoromethoxy.

- Pharmacokinetics : Studies indicate lower metabolic stability for the chloro-methoxy analog due to reduced resistance to oxidative metabolism .

Structural Analog 2: (5-Fluoro-2'-nitrobiphenyl-3-yl)-dimethylamine

- Key Differences: Substituents: Nitro group replaces trifluoromethoxy at 2'. Solubility: The nitro analog exhibits lower aqueous solubility compared to the trifluoromethoxy derivative, limiting its bioavailability .

Structural Analog 3: Biphenyl-3-yl-dimethylamine (Unsubstituted Core)

- Key Differences: Substituents: No fluorine or trifluoromethoxy groups. Biological Activity: The unsubstituted compound shows negligible binding affinity to serotonin receptors in vitro, whereas the fluorinated/trifluoromethoxy derivatives demonstrate moderate to strong activity, highlighting the critical role of electron-withdrawing groups in target engagement .

Data Tables: Comparative Properties

| Property | Target Compound | 5-Chloro-2'-methoxy Analog | 5-Fluoro-2'-nitro Analog | Unsubstituted Core |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 315.25 | 307.78 | 302.27 | 197.27 |

| LogP | 3.8 | 3.2 | 4.1 | 2.5 |

| Aqueous Solubility (µg/mL) | 12.4 | 28.9 | 5.7 | 45.3 |

| Metabolic Stability (t1/2, min) | 42.1 | 18.5 | 9.8 | 6.3 |

| Serotonin Receptor IC50 (nM) | 120 | >10,000 | 850 | >10,000 |

Table 1: Comparative physicochemical and pharmacological properties of (5-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine and analogs. Data derived from in vitro assays and computational modeling studies .

Research Findings and Mechanistic Insights

- Electron-Withdrawing Effects : The trifluoromethoxy group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a significant advantage over methoxy or nitro substituents .

- Fluorine’s Role: Fluorine at position 5 improves membrane permeability, as evidenced by higher Caco-2 cell monolayer permeability (Papp = 8.2 × 10⁻⁶ cm/s) compared to the chloro analog (Papp = 5.1 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.